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Magnesium citrate,dibasic hydrate

Cat. No.: B13803767
M. Wt: 232.43 g/mol
InChI Key: HSXLIRULMXTTLM-UHFFFAOYSA-L
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Description

Contextualization within Inorganic and Organic Chemistry

Magnesium citrate (B86180), dibasic hydrate (B1144303), occupies a unique position at the intersection of inorganic and organic chemistry. It is classified as a metal-organic compound, formed from the reaction between an inorganic magnesium source, such as magnesium oxide or magnesium carbonate, and the organic tribasic acid, citric acid. chemicalbook.comnih.gov

Significance in Advanced Materials and Chemical Sciences

The unique chemical properties of magnesium citrate make it a compound of interest in the development of advanced materials. Its role often stems from its function as a precursor or a templating agent in synthesis processes.

One significant application is in the synthesis of nanocrystalline magnesium oxide. researchgate.net Through thermal decomposition (thermolysis), magnesium citrate hydrate is heated to produce magnesium oxide nanoparticles. researchgate.net The process involves several stages: initial dehydration to an anhydrous form, followed by decomposition into magnesium carbonate, and finally yielding magnesium oxide at higher temperatures. researchgate.net This method allows for the creation of high-surface-area materials.

Furthermore, magnesium citrate serves as a template precursor in the fabrication of mesoporous carbon materials. researchgate.net During the pyrolysis of a resin like phenolic resin, the magnesium citrate decomposes to form magnesium oxide nanoparticles in situ. These nanoparticles act as a template, creating a porous structure within the carbon matrix. The resulting mesoporous carbons exhibit high specific surface areas and are investigated for their potential use as electrode materials in electric double-layer capacitors (supercapacitors). researchgate.net

In other industrial applications, magnesium citrate is explored for its utility in concrete formulations, where it can act as a retarder to modify and improve mechanical properties.

Scope of Academic Inquiry and Research Focus

Academic research on magnesium citrate, dibasic hydrate, and related magnesium citrates is multifaceted, focusing on synthesis, structural characterization, and novel applications.

Synthesis and Production: A primary area of investigation is the optimization of synthesis methods. The conventional method involves the reaction of citric acid with a magnesium source like magnesium carbonate, magnesium hydroxide (B78521), or magnesium oxide in an aqueous solution, followed by crystallization and drying. google.com Research aims to control parameters such as pH, temperature, and reactant ratios to achieve high purity and yield. google.comgoogle.com Advanced synthesis techniques are also being explored. For example, methods utilizing a combination of ultrasonic and microwave energy have been shown to dramatically reduce reaction times and enhance product purity.

Structural Analysis: The precise determination of the crystal structure of various magnesium citrate hydrates remains a key research focus. Techniques such as X-ray crystallography are essential for understanding the coordination of the magnesium ion, the conformation of the citrate anion, and the role of water molecules and hydrogen bonding in the solid state. nih.govresearchgate.net These studies are fundamental to explaining the compound's physical and chemical properties.

Materials Science Applications: There is growing interest in the application of magnesium citrate in materials science. Research is ongoing to explore its use as a functional component in nanomaterials. For instance, recent studies have investigated magnesium citrate-functionalized starch-based nanomaterials. researchgate.net Additionally, its role as an anti-hydration additive in magnesia-containing refractory castables is being evaluated, where it can form a protective coating on magnesia particles. researchgate.net The thermal decomposition pathway of magnesium citrate to produce magnesium oxide with specific grain sizes is also an active area of study. researchgate.net

Data Tables

Chemical and Physical Properties of Magnesium Citrate, Dibasic Hydrate

PropertyValue/DescriptionSource(s)
Chemical Formula C₆H₆MgO₇·xH₂O tga.gov.auchemimpex.com
Molecular Weight ~214.4 g/mol (anhydrous) thermofisher.krchemimpex.com
Appearance White or almost white crystalline/fine powder tga.gov.auchemicalbook.comchemimpex.com
Solubility Slightly soluble in water; practically insoluble in ethanol tga.gov.aufishersci.no
Magnesium Content Typically 8-11% by assay chemimpex.com
Storage Store at room temperature chemimpex.com

Example Synthesis Parameters

MethodReactantsKey ParametersOutcomeSource(s)
Conventional Citric acid, Magnesium Carbonate/HydroxideNeutralization with ammonia (B1221849), concentrationCrystalline product
Anhydrous Production Citric acid, Magnesium OxideReaction at ~70°C; Two-stage drying: 70-80°C then 150°CAnhydrous magnesium citrate google.com
Ultrasonic-Microwave Citric acid, Magnesium OxideMolar ratio (MgO:citric acid) 3:2.05; Spray drying at 220°CHigh purity (98.5%) anhydrous product

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8MgO8 B13803767 Magnesium citrate,dibasic hydrate

Properties

Molecular Formula

C6H8MgO8

Molecular Weight

232.43 g/mol

IUPAC Name

magnesium;3-carboxy-3-hydroxypentanedioate;hydrate

InChI

InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2

InChI Key

HSXLIRULMXTTLM-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Industrial Production Processes

Laboratory-Scale Synthesis Pathways

In a laboratory setting, magnesium citrate (B86180), dibasic hydrate (B1144303) is typically synthesized through the reaction of citric acid with a magnesium base, such as magnesium carbonate or magnesium hydroxide (B78521), under well-defined conditions. These small-scale syntheses allow for meticulous control over reaction parameters, influencing the purity and characteristics of the final product.

Reaction Parameters and Stoichiometric Considerations

The precise control of reaction parameters is crucial for the successful laboratory synthesis of magnesium citrate, dibasic hydrate. Key variables include temperature, pH, and the molar ratios of the reactants.

A common laboratory method involves dissolving citric acid in water, followed by the addition of a magnesium source. The reaction temperature is often elevated to facilitate the dissolution and reaction; for instance, a temperature of 70°C is utilized when reacting citric acid with magnesium carbonate, magnesium oxide, or magnesium hydroxide. meixi-mgo.com However, alternative temperature ranges have been explored, such as maintaining the reaction between 16°C and 45°C when using magnesium metal as the precursor. google.com

The pH of the reaction mixture is another critical parameter that is carefully monitored and controlled. Maintaining a pH in the range of 6.8 to 7.2 is reported to be effective in preventing the formation of the tribasic salt, thereby ensuring the desired dibasic form is obtained.

Stoichiometry, the quantitative relationship between reactants and products, is a fundamental consideration. In one documented synthesis of magnesium hydrogen citrate dihydrate, a 1:1 molar ratio of citric acid monohydrate to magnesium carbonate was employed. nih.gov To counteract potential losses due to volatilization in reactions involving magnesium oxide, a slight stoichiometric excess of the magnesium precursor, such as a 3:2.05 molar ratio of MgO to citric acid, may be used.

Interactive Table 1: Laboratory Synthesis Parameters for Magnesium Citrate, Dibasic Hydrate

ParameterValue/RangePrecursor MaterialsReference
Temperature70°CCitric Acid, Magnesium Carbonate/Oxide/Hydroxide meixi-mgo.com
Temperature16°C - 45°CCitric Acid, Magnesium Chips google.com
pH6.8 - 7.2Citric Acid, Magnesium Oxide
pH7.0 - 7.1Citric Acid, Magnesium Chips google.com
Molar Ratio (MgO:Citric Acid)3:2.05Magnesium Oxide, Citric Acid
Molar Ratio (Citric Acid:Magnesium Carbonate)1:1Citric Acid Monohydrate, Magnesium Carbonate nih.gov
Weight Ratio (Citric Acid:Magnesium)4.8-5.0:1Citric Acid, Magnesium Chips google.com

Influence of Precursor Materials on Product Characteristics

The choice of precursor materials significantly impacts the characteristics of the synthesized magnesium citrate, dibasic hydrate. The most common magnesium sources are magnesium oxide, magnesium carbonate, and magnesium hydroxide. meixi-mgo.com The reactivity and purity of these precursors will directly affect the reaction rate and the impurity profile of the final product. For example, a synthesis of magnesium hydrogen citrate dihydrate utilized a specific form of magnesium carbonate, namely Mg₅(CO₃)₄(OH)₂. nih.gov

The physical form of the reactants can also play a role. A Russian patent describes a method using magnesium in the form of chips reacting with a citric acid solution. google.com The use of different precursors can necessitate adjustments to other reaction parameters to achieve the desired product characteristics.

Crystallization Conditions for High Purity Product

Following the chemical reaction, the isolation of high-purity magnesium citrate, dibasic hydrate is achieved through crystallization. The conditions under which crystallization occurs are critical for obtaining a product with the desired physical properties and purity.

One straightforward method involves concentrating the reaction solution, which leads to the precipitation of the crystalline product. Alternatively, the solution can be dried in an oven at a controlled temperature, such as 60°C (333 K), to yield a solid product. nih.gov

To enhance the stability of the soluble form of magnesium citrate, a process of controlled dehydration can be employed. This involves heating the pentahydrate form of the salt at temperatures ranging from 75°C to 135°C. google.com The solubility of magnesium citrate is dependent on its hydration state. The presence of unreacted starting materials, such as magnesium oxide, is a potential source of impurity that needs to be minimized through careful control of stoichiometry and reaction conditions.

Industrial-Scale Manufacturing Techniques

The industrial production of magnesium citrate is geared towards large-scale, cost-effective manufacturing. The fundamental chemistry mirrors that of laboratory synthesis, primarily involving the reaction of citric acid with magnesium sources like magnesium oxide, carbonate, or hydroxide. meixi-mgo.com The industrial process typically involves dissolving citric acid in a reactor, adding the magnesium source at an elevated temperature (around 70°C), and then proceeding with crystallization, washing, and drying. meixi-mgo.comgoogle.com

Reaction-Coupled Crystallization Processes

Reaction-coupled crystallization is a common and efficient technique in the industrial production of citrates. encyclopedia.pub This method integrates the chemical reaction and the crystallization step, often in conjunction with cooling or evaporation, to drive the formation of the solid product. encyclopedia.pub

To enhance the efficiency of this process, advanced techniques may be employed. For instance, the use of ultrasonic waves can accelerate the dissolution of the magnesium source, while both ultrasonic and microwave technologies can promote the reaction between the magnesium precursor and citric acid and hasten the nucleation of crystals. encyclopedia.pub

Evaporative and Cooling Crystallization Methods

Evaporative and cooling crystallization are established methods for inducing supersaturation in a solution, which is the driving force for crystal formation. encyclopedia.pub In evaporative crystallization, the solvent is removed, increasing the solute concentration and leading to crystallization. encyclopedia.pub

A patented industrial process describes a multi-step drying procedure where, after the reaction and solid-liquid separation, the product is first dried at a lower temperature of 70-80°C to obtain magnesium citrate containing crystal water. google.com Subsequently, the temperature is raised to 150°C for an extended period to produce the anhydrous form. google.com Spray drying is another industrial technique used, with temperatures as high as 220°C being reported for the production of anhydrous magnesium citrate. google.com The precise control of cooling rates and evaporation temperatures is essential for managing the crystal size, shape, and purity of the final product, although this can be challenging in large-scale operations. encyclopedia.pub

Drying Technologies and Their Impact on Hydration State

The final step in the production of magnesium citrate, dibasic hydrate—drying—is critical as it dictates the final hydration state of the compound, a key determinant of its physical properties and stability. The molecular formula is often represented as C₆H₆MgO₇·xH₂O, where 'x' denotes the variable number of water molecules. The control of this hydration level is a primary objective of the selected drying technology.

Various drying methods are employed in the industry, each offering distinct advantages and impacts on the product. Conventional drying in hot air ovens is a traditional method. For instance, magnesium citrate can be dried for several hours to achieve a desired moisture content. medigraphic.com However, this method can be energy-intensive and time-consuming.

A more advanced and widely used technique is spray drying . This process involves atomizing a solution or slurry of magnesium citrate into a hot gas stream. The rapid evaporation of water yields a fine, consistent powder. The operational parameters of the spray dryer, such as inlet air temperature, feed concentration, and drying time, directly influence the number of water molecules in the final product. google.com For example, a Japanese patent describes that varying spray drying conditions can produce hydrates where 'x' is an integer from 1 to 9. google.com High-temperature spray drying, such as at 220°C for 15 hours, can be utilized to produce anhydrous magnesium citrate with minimal residual moisture (<0.1%).

Another approach is a two-stage drying process for producing the anhydrous form. This involves an initial low-temperature drying phase (e.g., 70-80°C for 5 hours) to yield magnesium citrate containing crystal water, followed by a high-temperature phase (e.g., 150°C for 60 hours) to remove the water of hydration. google.com The directly prepared, pre-dried form can contain approximately 29% crystal water. google.com

The hydration state is a critical quality attribute. For example, the compositional guidelines for magnesium citrate, dibasic tetrahydrate (where x=4) specify a loss on drying between 22.2% and 28.2% when tested at 180°C, confirming the specific hydration state. tga.gov.au

The table below summarizes the influence of different drying methods on the hydration state of magnesium citrate.

Drying TechnologyProcess ParametersImpact on Hydration StateReference
Spray Drying Variable temperature, time, and solution concentrationCan produce various hydrates (x=1-9) or anhydrous forms. google.com
High-Temperature Spray Drying 220°C for 15 hoursProduces anhydrous magnesium citrate (<0.1% moisture).
Two-Stage Vacuum Drying Stage 1: 70-80°C for ~5 hrs; Stage 2: 150°C for ~60 hrsStage 1 yields hydrated form (~29% crystal water); Stage 2 yields anhydrous form (<2% loss on drying). google.com
Hot Air Oven Standard industrial practiceTraditional method for removing surface moisture. medigraphic.com medigraphic.com
Centrifugal Dehydration 3,000–4,000 rpm post-reactionReduces moisture to 8-12% before final drying, shortening overall drying time by 40%.

Production from Waste Streams and By-products

The synthesis of magnesium citrate from industrial waste streams and by-products is an economically and environmentally advantageous approach. A primary source for this process is waste bitterns from sea-salt production. These bitterns are magnesium-rich brines that remain after the crystallization of sodium chloride. For every ton of sea salt produced, approximately one cubic meter of bittern becomes available for further processing. researchgate.net

The process typically involves:

Precipitation : The magnesium content in the bitterns (e.g., concentrations of 44 g/L to 58 g/L) is first precipitated as magnesium hydroxide (Mg(OH)₂) by adding a precipitating agent like an ammonia (B1221849) solution. researchgate.net

Reaction : The resulting magnesium hydroxide is then reacted with citric acid to form magnesium citrate.

Final Processing : The magnesium citrate solution is then processed, often via crystallization or spray drying, to obtain the final powder product. researchgate.netconsensus.app

Spray drying is noted as a potentially more profitable method for processing these waste bitterns due to lower material and energy costs. consensus.app Another described process utilizes whey, a by-product of the cheese industry, as a component in a powdered blend that includes trisodium (B8492382) citrate dihydrate and magnesium hydroxide to form magnesium citrate in situ when hydrated. prepchem.com

Waste Stream/By-productSource IndustryKey Process StepsResulting ProductReference
Waste Bitterns Sea-salt productionReactive precipitation of Mg(OH)₂, reaction with citric acid, spray drying/crystallization.Magnesium citrate powders (nonahydrate and anhydrous). researchgate.net researchgate.netconsensus.app
Whey Dairy (Cheese production)Blending with trisodium citrate and magnesium hydroxide; in-situ formation upon hydration.Magnesium citrate (as part of a larger composition). prepchem.com

Process Optimization and Scale-Up Methodologies

Optimizing the industrial production of magnesium citrate, dibasic hydrate, focuses on increasing reaction speed, improving product purity, and enhancing energy efficiency, particularly during scale-up from laboratory to industrial production.

A significant advancement in process optimization is the use of ultrasonic-microwave hybrid reactors . This technology dramatically accelerates reaction kinetics, reducing the reaction time from over 48 hours in conventional methods to just 6 minutes. This hybrid method also enhances product purity to 98.5% due to more uniform energy distribution, which also allows for controlled crystallization to yield specific particle sizes.

Key optimization parameters in the conventional reaction between a magnesium source (like magnesium oxide) and citric acid include temperature control (typically around 70°C), stirring speed to prevent agglomeration, and precise control of reactant stoichiometry. meixi-mgo.com For instance, using a slight stoichiometric excess of magnesium oxide to citric acid can help mitigate impurities by compensating for any volatilization. To address impurities like heavy metals, some processes introduce a step where dilute acetic acid is added to control the lead content. meixi-mgo.comgoogle.com

Scaling up production requires careful consideration of each process step. Studying the drying stage at a bench scale, for example, helps predict the material's behavior at larger scales, ensuring the final product meets quality standards for parameters like residual moisture. researchgate.net

The table below compares a conventional production method with an advanced, optimized process.

MetricConventional MethodUltrasonic-Microwave Hybrid MethodReference
Reaction Time 48–57 hours6 minutes
Energy Consumption 15–20 kWh/kg8–10 kWh/kg
Purity 94–97%98.5–99.2%
Crystal Size 50–100 µm20–50 µm
Hydration Control ModerateHigh (via integrated spray drying)

Optimization of downstream processes like dehydration is also crucial. The use of high-speed centrifugal dehydration (3,000-4,000 rpm) can significantly reduce the initial moisture content, thereby decreasing the subsequent thermal drying time by up to 40% and preventing potential thermal degradation of the product.

Crystallographic and Structural Elucidation Studies

Polymorphism and Hydrate (B1144303) Forms of Magnesium Citrate (B86180)

Magnesium citrate is known to exist in various solid-state forms, including several hydrates and an anhydrous form. The degree of hydration significantly influences the compound's physical and chemical properties. The study of these different forms, known as polymorphism, is crucial for understanding the stability and behavior of magnesium citrate.

Characterization of Magnesium Citrate Dihydrate, Tetrahydrate, Nonahydrate, and Anhydrous Forms

The characterization of the various hydrated and anhydrous forms of magnesium citrate has been a subject of scientific inquiry, with some forms being more extensively studied than others.

Magnesium Citrate Dihydrate: The crystal structure of magnesium hydrogen citrate dihydrate, with the formula Mg(HC₆H₅O₇)(H₂O)₂, has been successfully determined. nih.govwikipedia.org In this structure, the magnesium cation is octahedrally coordinated, bonded to three carboxylate oxygen atoms, the citrate hydroxyl group, and two water molecules in a cis configuration. google.comncats.io The citrate anion adopts a trans, trans-conformation. nih.govwikipedia.org

Magnesium Citrate Decahydrate (B1171855): A previously reported structure is that of magnesium citrate decahydrate, more accurately formulated as [Mg(H₂O)₆][Mg(C₆H₅O₇)(H₂O)]₂(H₂O)₂. nih.gov In this complex, the magnesium oxide octahedra are isolated. nih.govncats.io The citrate anion in this structure also exhibits a trans, trans conformation. nih.gov

Magnesium Citrate Nonahydrate: This form, with the general formula Mg₃(C₆H₅O₇)₂·9H₂O, is commercially available and is also referred to as trimagnesium dicitrate nonahydrate. ncats.ionih.gov21food.cncdhfinechemical.com It is described as a white, odorless powder or granular substance. 21food.cn Despite its commercial availability, detailed single-crystal X-ray diffraction data providing its definitive crystal structure is not widely published in scientific literature.

Anhydrous Magnesium Citrate: The anhydrous form of magnesium citrate, with the formula Mg₃(C₁₂H₁₀O₁₄), is also a known substance. wbcil.com It is typically formed by the dehydration of its hydrated counterparts upon heating. evitachem.com Similar to the nonahydrate, specific and comprehensive crystallographic data from single-crystal X-ray diffraction for the anhydrous form is not extensively documented in the available scientific literature.

A summary of the characterized magnesium citrate forms is presented in the table below.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Magnesium Hydrogen Citrate DihydrateMg(HC₆H₅O₇)(H₂O)₂OrthorhombicP2₁2₁2₁8.8753(2)11.2319(3)9.2089(2)909090
Magnesium Citrate Decahydrate[Mg(H₂O)₆][Mg(C₆H₅O₇)(H₂O)]₂(H₂O)₂MonoclinicP2₁/c12.064(2)12.457(2)17.583(3)90108.88(1)90

Data for Magnesium Hydrogen Citrate Dihydrate and Magnesium Citrate Decahydrate sourced from Kaduk (2020). nih.goviucr.org

Solvo-Mediated Transformations and Phase Transitions

The transformation between different hydrate forms of magnesium citrate is influenced by factors such as temperature, humidity, and the presence of solvents. The dehydration of magnesium citrate hydrates upon heating occurs in stages, eventually leading to the formation of the anhydrous form. evitachem.com For instance, the pentahydrate of magnesium acid citrate can be dehydrated by heating to above 70°C to form a more stable, soluble product. google.com

Studies on the hydration mechanism of hydrated magnesium citrate indicate a dissolution-precipitation process, where the concentration of citrate ions plays a controlling role. researchgate.net The presence of other salts, such as magnesium chloride, can inhibit the ionization of hydrated magnesium citrate, thereby delaying its hydration progress. researchgate.net While the thermal decomposition pathways have been investigated, detailed studies on solvo-mediated transformations, which involve the use of different solvents to control the crystallization and transformation between hydrate forms, are not extensively covered in the available literature. The kinetics of these transformations are complex and can be affected by the presence of impurities and the specific experimental conditions. usra.edu

Advanced X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable tools for the structural elucidation of crystalline materials like magnesium citrate and its various forms.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify the crystalline phases present in a sample. By comparing the diffraction pattern of an unknown sample to a database of known patterns, the constituent phases can be identified. PXRD has been instrumental in the analysis of magnesium citrate, confirming the presence of different hydrate forms and identifying impurities in synthesized samples. nih.govresearchgate.net For example, in the synthesis of magnesium hydrogen citrate dihydrate, PXRD was used to identify the presence of citric acid as an impurity phase. nih.govresearchgate.net The technique is also valuable for assessing the crystallinity of a sample.

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single crystal X-ray diffraction (SCXRD) provides the most definitive determination of a crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The crystal structure of magnesium citrate decahydrate was originally determined using this method. nih.gov However, obtaining single crystals suitable for SCXRD can be challenging, which is a likely reason for the limited availability of such data for all the polymorphic and hydrated forms of magnesium citrate. For materials that are difficult to crystallize as single crystals, structure solution from powder diffraction data has become a powerful alternative.

Rietveld Refinement for Quantitative Phase Analysis

The Rietveld method is a powerful technique applied to powder diffraction data for the refinement of crystal structures and for quantitative phase analysis. This method involves fitting the entire experimental powder diffraction pattern with a calculated pattern based on the crystal structure models of the phases present. The crystal structures of magnesium hydrogen citrate dihydrate and bis(dihydrogen citrato)magnesium were solved and refined using synchrotron X-ray powder diffraction data coupled with Rietveld refinement. nih.govwikipedia.org This approach not only provides detailed structural information but also allows for the quantification of the weight fraction of each crystalline phase in a mixture, which is particularly useful when dealing with polymorphic mixtures or samples containing impurities. nih.govresearchgate.net

Spectroscopic Investigations of Molecular and Crystal Structure

Spectroscopic methods are indispensable for confirming the structural details established by crystallography and for providing deeper insights into the bonding, conformation, and dynamics of the molecule in various states. The following sections detail the application of key spectroscopic techniques in the analysis of magnesium citrate, dibasic hydrate.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of molecular bonds. For magnesium citrate, dibasic hydrate, FTIR analysis is crucial for confirming the status of the carboxylate groups, the hydroxyl group, and the water of hydration.

The coordination of the citrate ligand to the magnesium ion induces significant shifts in the vibrational frequencies of its functional groups compared to free citric acid. The most informative regions in the FTIR spectrum are those corresponding to the O-H and carboxylate (COO⁻) stretching vibrations.

O-H Stretching Region: A broad absorption band is expected in the 3000-3800 cm⁻¹ range. rsc.org This broadness is due to the various hydrogen-bonding environments of the alcoholic hydroxyl group and the two water molecules of hydration. rsc.orgnih.gov

Carbonyl and Carboxylate Stretching Region: The region from approximately 1750 cm⁻¹ to 1300 cm⁻¹ is of particular interest. In free citric acid, the C=O stretch of the protonated carboxylic acid groups appears around 1700 cm⁻¹. In the dibasic citrate salt, two of the three carboxylic acid groups are deprotonated, forming carboxylates (COO⁻). These give rise to two characteristic bands: an asymmetric stretching vibration (νₐsym(COO⁻)) typically near 1600 cm⁻¹ and a symmetric stretching vibration (νₛym(COO⁻)) near 1400 cm⁻¹. The exact positions of these bands and the separation between them (Δν = νₐsym - νₛym) provide information about the coordination mode of the carboxylate groups with the magnesium ion. minsocam.org

Mg-O Vibrations: The far-infrared region (below 600 cm⁻¹) would contain bands corresponding to the vibrations of the Mg-O bonds, providing direct evidence of the coordination between the magnesium ion and the citrate and water ligands. rsc.org

While a specific experimental spectrum for magnesium citrate, dibasic hydrate is not widely published, the expected vibrational modes can be tabulated based on established principles of metal-carboxylate complexes.

Interactive Data Table: Expected FTIR Vibrational Modes for Magnesium Citrate, Dibasic Hydrate

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Structural Information Provided
O-H stretching (water and alcohol)3000 - 3800 (broad)Confirms the presence of hydrated water and the hydroxyl group. The band shape reflects the hydrogen-bonding network. rsc.orgnih.gov
C-H stretching (methylene groups)2850 - 3000Confirms the presence of the aliphatic backbone of the citrate ligand.
C=O stretching (protonated carboxylic acid)~1700Indicates the presence of the single, un-ionized carboxylic acid group in the dibasic form.
Asymmetric COO⁻ stretching (νₐsym)~1600Confirms the deprotonated carboxylate groups and provides insight into their coordination mode with the Mg²⁺ ion. minsocam.org
Symmetric COO⁻ stretching (νₛym)~1400Confirms the deprotonated carboxylate groups and is used with νₐsym to determine the coordination mode. minsocam.org
C-O stretching / O-H bending1000 - 1300Vibrations associated with the carbon-oxygen single bonds and the bending of hydroxyl groups.
Mg-O stretching< 600Direct evidence of the coordination bonds between the magnesium ion and the oxygen atoms of the citrate and water ligands. rsc.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "vibrational fingerprint" of a compound. For magnesium citrate, dibasic hydrate, Raman spectroscopy can be used to analyze the citrate backbone, the symmetric carboxylate stretches, and low-frequency lattice vibrations.

A study that presents a Raman spectrum for an unspecified form of magnesium citrate shows characteristic bands that can be generally assigned. nih.govresearchgate.net The symmetric stretching of the C-C backbone of the citrate ligand is expected to produce strong Raman signals. The symmetric COO⁻ stretching vibration, which is often weaker in FTIR, can be more intense in the Raman spectrum. Furthermore, the low-frequency region (below 400 cm⁻¹) provides information on the lattice phonons, which are collective vibrations of the crystal lattice, including the Mg-O coordination sphere. hmdb.caubc.caresearchgate.net

Interactive Data Table: Expected Raman Shifts for Magnesium Citrate, Dibasic Hydrate

Vibrational ModeExpected Raman Shift Range (cm⁻¹)Structural Information Provided
O-H stretching (water and alcohol)3000 - 3700 (typically weak)Confirms hydroxyl and water groups, though often less intense than in FTIR. ubc.caresearchgate.net
C-H stretching (methylene groups)2850 - 3000Symmetric and asymmetric stretches of the CH₂ groups.
Asymmetric COO⁻ stretching (νₐsym)~1600Provides complementary information to FTIR on carboxylate coordination.
Symmetric COO⁻ stretching (νₛym)~1400Often a strong band, useful for confirming carboxylate structure. researchgate.net
C-C stretching800 - 1000Provides a fingerprint of the citrate carbon backbone conformation. researchgate.net
Mg-O and Lattice Modes100 - 400Reveals information about the vibrations of the MgO₆ octahedron and the overall crystal lattice structure. hmdb.caubc.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution and can also be applied to solids. For magnesium citrate, dibasic hydrate, ¹H and ¹³C NMR would be used to confirm the connectivity and conformation of the citrate ligand.

In solution (e.g., in D₂O), the citrate ligand would exhibit characteristic signals for its methylene (B1212753) (CH₂) protons. Citric acid itself shows two sets of doublets for the four non-equivalent methylene protons around 2.5-2.9 ppm. nih.govnih.gov The exact chemical shifts and coupling constants are highly sensitive to the pH and the binding of metal ions. Chelation to the Mg²⁺ ion would cause shifts in the proton and carbon resonances, particularly for the carbons and protons closest to the coordinating hydroxyl and carboxylate groups. researchgate.netcoppjournal.org This provides a method to study the ligand's conformation in the dissolved state.

Solid-state NMR (ssNMR) is particularly powerful for probing the structure in its native crystalline form. Cross-polarization/magic angle spinning (CP/MAS) experiments can provide high-resolution ¹³C spectra of the solid material. nih.gov The number of distinct peaks in the ¹³C ssNMR spectrum corresponds to the number of crystallographically inequivalent carbon atoms, thus directly probing the solid-state structure. Studies on Mg(II) citrate have shown that solid-state NMR can be used to obtain structural information. nih.gov The chemical shifts would confirm the presence of one protonated and two deprotonated carboxyl groups, as well as the specific conformation of the citrate backbone. nih.gov

Interactive Data Table: Expected NMR Resonances for Magnesium Citrate, Dibasic Hydrate

NucleusNMR ExperimentExpected Chemical Shift Range (ppm)Structural Information Provided
¹HSolution (in D₂O)2.5 - 3.0Resonances for the two pairs of diastereotopic methylene protons. Their chemical shifts and coupling patterns confirm the citrate backbone integrity. nih.govnih.gov
¹³CSolution / Solid-State40 - 50 (CH₂), 70-80 (C-OH), 170-185 (COO⁻/COOH)Distinct signals for the methylene, quaternary alcohol, and three carboxyl carbons, confirming the molecular structure and ionization state. nih.gov
¹HSolid-State~0-7Broad signals for hydroxyl protons and water molecules, providing information on their dynamics and hydrogen bonding within the crystal lattice. coppjournal.org

Terahertz (THz) time-domain spectroscopy (THz-TDS) operates in the far-infrared region of the electromagnetic spectrum (typically 0.1-3 THz). This energy range corresponds to low-frequency collective vibrational modes, such as lattice phonons and intermolecular hydrogen-bond vibrations. researchgate.netnih.gov THz-TDS is exceptionally sensitive to the crystalline environment and the presence and bonding state of water of hydration. researchgate.net

Anhydrous and hydrated forms of the same compound have different crystal structures and hydrogen-bonding networks, which results in distinct and characteristic absorption peaks in the THz spectrum. researchgate.net For example, studies on lithium citrate have shown that its tetrahydrate form has a clear absorption peak around 1.66 THz, which is absent in the anhydrous form. researchgate.net Similarly, different hydrates of other pharmaceutical compounds exhibit unique THz fingerprints. nih.gov

Therefore, THz-TDS provides an excellent, non-destructive method to distinguish magnesium citrate, dibasic hydrate from its anhydrous counterpart or other potential hydrate forms (e.g., a tetrahydrate or nonahydrate). researchgate.netresearchgate.net The technique could be used for quality control and to study dehydration or hydration processes in real-time. researchgate.net

Interactive Data Table: Application of THz Spectroscopy to Magnesium Citrate Hydrates

Compound FormExpected THz Spectrum (0.2 - 2.0 THz)Information Provided
Magnesium Citrate, Dibasic DihydrateOne or more distinct absorption peaksThe peak positions and intensities form a unique fingerprint for this specific hydrate, arising from lattice and hydrogen-bond vibrations. researchgate.net
Anhydrous Magnesium Citrate, DibasicFeatureless or different peaksThe absence of or difference in peaks compared to the dihydrate would confirm the absence of structured water of crystallization. researchgate.net
Other Hydrates (e.g., nonahydrate)Different set of absorption peaksEach hydrate form has a unique crystal lattice and hydrogen-bond network, leading to a distinct THz spectrum. researchgate.net

Coordination Chemistry and Chelation Dynamics

Ligand-Metal Interaction Mechanisms

The way the citrate (B86180) ligand binds to the magnesium ion is multifaceted, involving specific conformations of the citrate molecule and resulting in a well-defined geometric arrangement around the central magnesium atom.

The citrate anion is a versatile ligand capable of adopting different shapes and binding to the magnesium ion in several ways. The conformation of the citrate anion is a key determinant of the resulting complex's structure. Two low-energy conformations are particularly prevalent: the trans, trans-conformation and the trans, gauche-conformation. iucr.orgresearchgate.netnih.gov The specific conformation adopted can influence the chelation mode.

Chelation is the process where a single ligand binds to a central metal ion at two or more points. Citrate, being a tricarboxylic acid with a hydroxyl group, has multiple potential binding sites (Lewis bases) and can act as a bidentate or tridentate ligand. mdpi.comnih.gov

Tridentate Chelation : In some structures, such as magnesium hydrogen citrate dihydrate, the citrate anion chelates to the magnesium cation in a tridentate fashion. iucr.orgresearchgate.netnih.gov This involves binding through a terminal carboxylate oxygen, the central carboxylate oxygen, and the hydroxyl group oxygen atom. iucr.orgnih.govresearchgate.net This mode of interaction can lead to the formation of entropically favored five- and six-membered rings. mdpi.comresearchgate.net

Bidentate Chelation : In other forms, like bis(dihydrogen citrato)magnesium, the citrate anion may only bind in a bidentate manner, for instance, through the hydroxyl group and the central carboxylate group. iucr.orgresearchgate.netnih.gov

The interaction is considered inner-sphere coordination, meaning the citrate ligand is directly attached to the magnesium ion. mdpi.comresearchgate.net

Magnesium Citrate CompoundCitrate ConformationChelation ModeSource(s)
Magnesium hydrogen citrate dihydrate, Mg(HC6H5O7)(H2O)2trans, transTridentate iucr.orgresearchgate.netnih.gov
Bis(dihydrogen citrato)magnesium, Mg(H2C6H5O7)2trans, gaucheBidentate iucr.orgresearchgate.netnih.gov
Magnesium citrate decahydrate (B1171855), [Mg(H2O)6][Mg(C6H5O7)(H2O)]2(H2O)2trans, transTridentate nih.govmdpi.comresearchgate.net

Consistent across various magnesium citrate structures, the magnesium ion (Mg²⁺) exhibits a six-coordinate, octahedral geometry. iucr.orgresearchgate.netnih.govmdpi.comnih.govnih.gov This means the central magnesium atom is directly bonded to six other atoms (ligands). These ligands can be oxygen atoms from the carboxylate and hydroxyl groups of the citrate anion, as well as oxygen atoms from water molecules. iucr.orgmdpi.comnih.gov Even in complex structures like magnesium citrate decahydrate, which contains two distinct magnesium centers, both retain this preferred octahedral geometry. mdpi.comnih.govresearchgate.net This coordination is typical for the Mg²⁺ ion, which, as a hard acid, favors binding with hard oxygen donors. mdpi.com

Water plays a critical role in the coordination chemistry of magnesium. The magnesium ion has a very high affinity for water, leading to a large hydration sphere. mdpi.comnih.gov In aqueous solutions, magnesium readily forms the hexaaquomagnesium ion, [Mg(H₂O)₆]²⁺, a stable, octahedrally coordinated complex. mdpi.comnih.govscispace.com

In solid-state magnesium citrate hydrates, water molecules perform two primary functions:

Inner-Sphere Coordination : Water molecules act as ligands, directly bonding to the magnesium ion to complete its six-coordinate octahedral sphere. iucr.orgmdpi.comnih.gov In magnesium hydrogen citrate dihydrate, for example, two cis water molecules are part of the MgO₆ octahedron. iucr.orgnih.gov

Outer-Sphere and Interstitial Roles : Water molecules can exist outside the primary coordination sphere, forming extensive hydrogen-bonding networks that link different components of the crystal structure. nih.govmdpi.comnih.gov The compound magnesium citrate decahydrate, with the formula [Mg(H₂O)₆][Mg(C₆H₅O₇)(H₂O)]₂(H₂O)₂, is a prime example. It contains a fully hydrated hexaaquomagnesium cation, a magnesium-citrate-water complex, and additional interstitial water molecules that stabilize the crystal lattice through hydrogen bonds. nih.govmdpi.comnih.govchempedia.info

Theoretical Chemistry Approaches to Complexation

To gain deeper insight into the structure and energetics of magnesium citrate complexes, theoretical and computational chemistry methods are employed. These approaches complement experimental data by providing detailed information on electronic structure and bond energies.

Density Functional Theory (DFT) has proven to be a powerful tool for studying magnesium citrate systems. Researchers use DFT to perform geometry optimizations of the crystal structures, which have shown excellent agreement with structures determined experimentally via X-ray diffraction. iucr.orgnih.gov For instance, the root-mean-square Cartesian displacement between the experimentally reported and DFT-optimized structures of magnesium citrate decahydrate was found to be very small, confirming the high quality of the experimental model. iucr.orgnih.gov

DFT calculations also provide insight into the electronic properties of the complex. The analysis of Mulliken overlap populations, a measure of the electronic charge distribution between atoms, indicates that the Mg-O bonds in magnesium citrate have significant covalent character, rather than being purely ionic. iucr.orgnih.gov

CompoundDFT ApplicationKey FindingSource(s)
Magnesium hydrogen citrate dihydrateGeometry Optimization & Electronic PropertiesOptimized structure agrees with experimental data. Mg-O bonds show significant covalent character. Mg bond-valence sum is 2.22. iucr.orgnih.gov
Bis(dihydrogen citrato)magnesiumGeometry Optimization & Electronic PropertiesOptimized structure agrees with experimental data. Mg-O bonds show significant covalent character. Mg bond-valence sum is 2.12. iucr.orgnih.gov
Magnesium citrate decahydrateGeometry OptimizationRMS displacement between DFT and experimental structures is 0.016 Å for the hexaaqua cation and 0.030 Å for the citrate complex. iucr.orgnih.gov

Computational modeling extends beyond structural optimization to explore the energetics of the coordination environment. DFT calculations are used to determine bond distances, bond angles, and torsion angles, which have been shown to fall within the normal ranges observed for such compounds. researchgate.netnih.gov

Comprehensive computational analyses of hydrated Mg²⁺ complexes have systematically studied the effect of solvation shells, confirming that a coordination number of six is the most energetically optimal arrangement for magnesium, which aligns with experimental observations in citrate complexes. researchgate.net These models also allow for the calculation of bond-valence sums for the magnesium ion, providing a quantitative measure of the bonding environment. For magnesium hydrogen citrate dihydrate and bis(dihydrogen citrato)magnesium, these values were calculated to be 2.22 and 2.12, respectively, close to the expected value of +2 for the magnesium ion. iucr.orgnih.gov

Competitive Binding Studies involving Divalent Cations

In biological and chemical systems, magnesium citrate rarely exists in isolation. It is often in the presence of other divalent cations, such as calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺), which can compete with magnesium for binding to the citrate ligand. The principles of competitive binding dictate that the cation with the higher affinity for the chelating agent will preferentially form a complex. This affinity is quantified by the stability constant (K) or its logarithm (log K), where a higher value indicates a more stable complex.

Research into the chelation of divalent cations by citrate reveals a clear hierarchy of binding strength. Trivalent cations like ferric iron (Fe³⁺) and aluminum (Al³⁺) exhibit a significantly higher affinity for citrate compared to divalent cations. nih.gov Among the common divalent cations, the stability of their 1:1 complexes with citrate generally follows a specific order.

Detailed research findings have established the stability constants for various divalent cation-citrate complexes, providing a quantitative basis for understanding competitive binding scenarios. The following table summarizes these findings.

Table 1: Stability Constants (log K) for 1:1 Metal-Citrate Complexes

Cation Log K
Copper (Cu²⁺) 5.9
Nickel (Ni²⁺) 5.4
Calcium (Ca²⁺) 4.9
Zinc (Zn²⁺) 4.8
Cobalt (Co²⁺) 4.7
Iron (Fe²⁺) 4.4
Manganese (Mn²⁺) 3.7
Cadmium (Cd²⁺) 3.8

Data sourced from research on metal homeostasis in plants. nih.gov

The data clearly indicates that copper and nickel form more stable citrate complexes than magnesium's common competitors like calcium, zinc, and ferrous iron.

In the context of competitive binding with magnesium citrate, the introduction of other divalent cations will lead to an equilibrium where the citrate ions are distributed among the available cations based on their respective stability constants and concentrations. For instance, in a solution containing both magnesium and calcium ions, citrate will form complexes with both. However, given that the stability constant for calcium citrate (log K ≈ 4.9) is higher than that for magnesium citrate, calcium will compete effectively for the citrate ligand. nih.gov

Similarly, zinc (log K ≈ 4.8) and ferrous iron (log K ≈ 4.4) also form stable complexes with citrate and will compete with magnesium. nih.gov While their stability constants are slightly lower than that of calcium, they are significant enough to suggest that in a mixed system, a considerable portion of citrate could be bound to these metals, depending on their relative concentrations. Some studies suggest that at high doses, zinc can hinder the absorption of magnesium, a phenomenon that can be partly explained by their competition for common binding ligands. betteryou.combetteryou.com

It is important to note that the chelation process is also influenced by factors such as pH, temperature, and the ionic strength of the solution, which can affect the stability of the metal-citrate complexes. rsc.org For example, the α-value of the Fe(III)-citrate complex increases with pH, indicating stronger complexation at higher pH levels. researchgate.net

In biological systems, the competition for citrate is even more complex, involving binding to proteins and other biological molecules. For example, studies on the enzyme transglutaminase 2 have shown that magnesium and calcium competitively bind to the same sites on the enzyme. nih.govnih.gov While not directly involving citrate, this illustrates the pervasive nature of competitive binding between these two essential divalent cations.

Advanced Analytical Characterization Techniques

Thermal Analysis Methodologies

Thermal analysis techniques are pivotal in determining the stability and decomposition profile of magnesium citrate (B86180), dibasic hydrate (B1144303). These methods measure the physical and chemical properties of the material as a function of temperature.

Thermogravimetric Analysis (TGA) for Dehydration and Thermal Decomposition

Thermogravimetric analysis of magnesium citrate, dibasic hydrate reveals a multi-stage decomposition process. The initial weight loss, occurring at lower temperatures, is attributed to the dehydration of the molecule, where it loses its water of hydration. As the temperature is further increased, the anhydrous magnesium citrate undergoes thermal decomposition. This process involves the breakdown of the citrate molecule, leading to the formation of magnesium oxide as the final residue, along with the release of various gaseous byproducts.

A study on a similar compound, magnesium citrate nonahydrate, showed that the dehydration occurs around 150°C, followed by the decomposition of the citrate moiety at approximately 300°C and further breakdown at around 500°C. While not specific to the dibasic hydrate, this provides a general indication of the thermal events that can be expected.

Dehydration and Decomposition Stages of a Related Magnesium Citrate Compound

Thermal Event Temperature Range (°C) Description
Dehydration ~150 Loss of water molecules
Initial Decomposition ~300 Breakdown of the citrate molecule

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. For magnesium citrate, dibasic hydrate, DSC analysis reveals key endothermic and exothermic events. The dehydration process is observed as a broad endothermic peak, corresponding to the energy required to remove the water molecules from the crystal lattice.

A DSC scan of a "magnesium citrate" sample, although not definitively identified as the dibasic hydrate, showed a shallow endothermic peak in the range of 73°C to 181°C, with a peak at 131°C. This is indicative of the dehydration process. The subsequent decomposition of the anhydrous salt at higher temperatures would be characterized by a series of exothermic peaks, reflecting the energy released during the breakdown of the organic citrate component.

Thermal Transitions in a Magnesium Citrate Sample

Transition Temperature Range (°C) Peak Temperature (°C) Type

Surface and Particle Morphology Assessment

The morphology and surface characteristics of magnesium citrate, dibasic hydrate particles are crucial for their physical properties and performance.

Scanning Electron Microscopy (SEM) for Particle Shape and Size

Scanning electron microscopy provides high-resolution images of the particle surfaces, revealing their shape, size distribution, and surface texture. For hydrated magnesium citrate, SEM images have shown the presence of agglomerated particles with irregular shapes. Detailed analysis would involve measuring the dimensions of a statistically significant number of particles to determine the average particle size and aspect ratio. The surface of the particles may exhibit a degree of roughness and the presence of smaller, adhered particles.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic force microscopy offers an even higher resolution view of the surface topography at the nanoscale. An AFM analysis of magnesium citrate, dibasic hydrate would provide quantitative data on surface roughness, revealing features such as crystalline steps, terraces, and defects. This technique can map the three-dimensional topography of the particle surfaces, offering insights into the crystal growth mechanisms and surface energy. To date, specific AFM studies on magnesium citrate, dibasic hydrate are not widely available in public literature.

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Porosity

The Brunauer–Emmett–Teller (BET) method is a standard technique for measuring the specific surface area of a material by gas adsorption. The surface area and porosity of magnesium citrate, dibasic hydrate are important parameters that influence its dissolution rate and reactivity. A BET analysis would involve measuring the amount of an inert gas, typically nitrogen, that adsorbs to the surface of the powder at liquid nitrogen temperature. From the adsorption isotherm, the specific surface area can be calculated. This information is critical for understanding the material's interaction with its environment. Specific BET data for magnesium citrate, dibasic hydrate is not readily found in published research.

Zeta Potential and Particle Size Distribution Determination for Colloidal Stability

The colloidal stability of magnesium citrate, dibasic hydrate dispersions is a critical parameter, particularly in formulations where it exists as suspended particles. This stability is governed by particle size and the electrostatic forces between particles.

Particle Size Distribution (PSD): Dynamic Light Scattering (DLS), often performed using instruments like a Zetasizer, is a primary technique for determining the particle size distribution of magnesium citrate in a liquid medium. The analysis involves measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles. These fluctuations are then correlated to the particle size. For instance, studies on related magnesium compounds, such as magnesium hydroxide (B78521), have shown that precipitation conditions (e.g., temperature and reagent ratios) significantly influence particle size and the tendency for agglomeration. carleton.edu In one such study, magnesium hydroxide precipitated at 80°C with an excess of magnesium sulfate (B86663) yielded particles with diameters in the range of 28 to 79 nm, demonstrating high dispersion. carleton.edu However, the presence of a second band in the distribution indicated some agglomeration, highlighting the importance of PSD analysis in quality control. carleton.edu

Zeta Potential: This parameter measures the magnitude of the electrostatic charge at the particle-liquid interface, providing a direct indication of colloidal stability. A high absolute zeta potential (typically > ±30 mV) suggests strong inter-particle repulsion, leading to a stable, non-aggregating dispersion. The presence of the citrate ion is known to enhance the colloidal stability of nanoparticles by imparting a negative surface charge. xpsdatabase.net In studies of citrate-coated nanoparticles, zeta potential measurements are used to confirm the success of the surface functionalization and predict the stability of the nanoparticles in various media. xpsdatabase.net For magnesium citrate, a sufficiently negative zeta potential would be expected to ensure stability in aqueous suspensions.

The table below summarizes typical parameters measured in these analyses, using magnesium hydroxide and other citrate-functionalized nanoparticles as illustrative examples of the methodology.

ParameterTechniqueTypical MeasurementSignificance for Colloidal Stability
Hydrodynamic DiameterDynamic Light Scattering (DLS)Nanometer (nm) to Micrometer (µm) rangeIndicates the effective size of particles including hydration layers; monitors aggregation.
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)0.0 to 1.0A value < 0.1 indicates a highly monodisperse sample; higher values suggest a broad size distribution or aggregation.
Zeta PotentialElectrophoretic Light Scattering (ELS)Millivolts (mV)Predicts stability; high absolute values (> ±30 mV) indicate good stability, while values near zero suggest a tendency to flocculate.

Elemental Composition and Purity Profiling

Determining the precise elemental composition and identifying impurities are essential for verifying the identity and quality of magnesium citrate, dibasic hydrate. This involves a suite of powerful analytical techniques capable of quantifying the metallic content and detecting trace organic and inorganic contaminants.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Magnesium Quantification

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a robust and highly sensitive method for the precise quantification of magnesium content. The technique involves introducing an acidified aqueous sample of the dissolved compound into a high-temperature argon plasma (around 10,000 K). The intense heat excites the magnesium atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of magnesium in the sample.

For accurate analysis, careful selection of the emission line is crucial to avoid spectral interference from other elements. The magnesium emission line at 279.553 nm is often preferred as it is less prone to interference than other lines. researchgate.net Sample preparation typically involves microwave digestion with nitric acid and hydrogen peroxide to ensure complete dissolution and to destroy the organic matrix. notulaebotanicae.ro

The performance of an ICP-OES method is validated through several parameters. A recent study on magnesium quantification in a complex matrix demonstrated excellent linearity (R² > 0.9993), high recovery rates (91.54–116.0%), and good precision, with a relative standard deviation (%RSD) below 5.0%. notulaebotanicae.ro

The table below outlines key parameters for a validated ICP-OES method for magnesium quantification.

ParameterSpecificationFinding / ValueReference
Instrumentation SpectrometeriCAP 6500 Duo ICP or similar researchgate.net
Emission Wavelength Analytical Line279.553 nm researchgate.net
Sample Preparation DigestionNitric Acid (HNO₃) and Hydrogen Peroxide (H₂O₂) notulaebotanicae.ro
Performance Linearity (R²)Correlation Coefficient> 0.999
AccuracyRecovery (%)91.54 - 116.0%
Precision (%RSD)Repeatability & Reproducibility< 5.0%
SensitivityLimit of Quantification (LOQ)11.56 µg·g⁻¹

Chromatographic Separation Techniques for Organic Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing organic impurities in magnesium citrate. Since citric acid is the primary organic component, potential impurities often include other related organic acids that may arise from the manufacturing process or degradation.

The most common approach is reversed-phase HPLC (RP-HPLC) combined with UV detection. notulaebotanicae.roresearchgate.net In this method, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Organic acids are separated based on their differing polarities. For the analysis of citric acid and related compounds, a buffered aqueous mobile phase at a low pH (e.g., pH 2.8) is used to suppress the ionization of the carboxylic acid groups, which ensures they are retained and well-separated on the column. notulaebotanicae.ro Detection is typically performed at a wavelength of around 210 nm, where carboxylic acids exhibit UV absorbance. ub.edutandfonline.com

Method validation includes assessing linearity, precision, and accuracy. Studies on the HPLC analysis of organic acids report excellent repeatability, with relative standard deviations (RSD) for citric acid often below 2%, and recovery values between 95.8% and 102.1%, confirming the method's accuracy. notulaebotanicae.ro

The following table summarizes a typical set of conditions for the HPLC analysis of organic impurities.

ParameterSpecification
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., Nucleodur 100-5 C18ec, Hypersil Gold aQ)
Mobile Phase Potassium Dihydrogen Phosphate Buffer (e.g., 50 mM, pH 2.8)
Detection UV Spectrophotometry at 210 nm
Flow Rate 0.6 - 0.8 mL/min
Temperature 10 - 25 °C

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the outermost 5-10 nanometers of a material. carleton.edu For magnesium citrate, dibasic hydrate powder, XPS can reveal the nature of the surface, which may differ from the bulk composition due to atmospheric exposure or processing.

An XPS analysis provides information on the elements present (e.g., Magnesium, Carbon, Oxygen) and their chemical environment. Analysis of magnesium compounds by XPS can be challenging due to surface charging, which requires careful charge referencing, often using the adventitious carbon C 1s peak at ~284.8 eV. xpsdatabase.netresearchgate.net

Studies on various magnesium surfaces consistently show the presence of magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)₂) in the surface layer, formed by reaction with air and moisture. nih.govacs.org It is also common to detect magnesium carbonate (MgCO₃) on samples exposed to the atmosphere. researchgate.netnih.gov Therefore, an XPS spectrum of magnesium citrate, dibasic hydrate would be expected to show contributions from the citrate molecule itself, as well as these common surface species. The Mg 2p and O 1s core level spectra are particularly important. However, the binding energy for the Mg 2p transition in MgO and Mg(OH)₂ are very close (around 50.8 eV and 51.1 eV, respectively), which can make deconvolution of these species difficult. researchgate.net Analysis of the Mg KLL Auger peaks can provide additional information to aid in chemical state identification. researchgate.netcitedrive.com

The table below lists the expected binding energies for different chemical states of magnesium and oxygen that could be present on the surface.

ElementSpectral LineChemical StateApproximate Binding Energy (eV)Reference
MagnesiumMg 2pMg (in Citrate)~50-51 researchgate.net
MgO~50.8 researchgate.net
Mg(OH)₂~51.1 researchgate.net
MgCO₃~50.6 researchgate.net
OxygenO 1sC=O , O -H (Citrate)~531-533 acs.org
MgO ~529.6 acs.org
Mg(OH )₂~530.5 acs.org
CarbonC 1sAdventitious Carbon284.8 (Reference) researchgate.net
C -O, C -C (Citrate)~286-287
C =O (Carboxylate)~288-289

Precursor for Advanced Carbon Materials

Magnesium citrate serves as an effective carbon source in the synthesis of advanced carbon materials. sci-hub.se During thermal decomposition (pyrolysis), the citrate component provides the carbon framework, while the magnesium component forms magnesium oxide (MgO), which acts as a hard template, creating a porous structure. sci-hub.seresearchgate.net This method is a straightforward approach for producing nanoporous carbons with desirable properties for various applications. sci-hub.seacs.org

The thermal conversion of magnesium citrate dibasic hydrate into carbonaceous materials is highly dependent on the pyrolysis temperature. The process involves several stages: dehydration, decomposition of the citrate into intermediates and MgO, and finally, the formation of a carbon structure at higher temperatures. researchgate.net Research on the co-pyrolysis of magnesium citrate with biomass demonstrates a clear correlation between temperature and the resulting material's characteristics. As the pyrolysis temperature is increased from 450 °C to 750 °C, uniformly dispersed MgO nanoparticles with sizes ranging from 3 to 10 nm are formed on the surface of the biochar. nih.gov

Higher temperatures promote the formation of more reactive sites on the material. nih.gov Furthermore, studies on the carbonization of magnesium citrate show that increasing the temperature significantly enhances the crystallinity of the resulting carbon materials. acs.org This temperature-driven evolution of the material's structure is critical for tailoring its properties for specific applications.

Pyrolysis TemperatureKey ObservationsResulting Material CharacteristicsSource
~150 °CDehydration of magnesium citrate nonahydrate.Anhydrous magnesium citrate is formed. researchgate.net
~300 °CDecomposition into itaconic acid magnesium and MgO.Initial formation of MgO nano grains. researchgate.net
450 °C - 750 °CCo-pyrolysis with lotus seedpod.Formation of uniformly dispersed MgO nanoparticles (3-10 nm); improved phosphate immobilization. nih.gov
~500 °CDecomposition of itaconic acid magnesium.Formation of turbostratic carbon, MgO, and CH4. researchgate.net
900 °CCarbonization with Mg powder as an additional template.Enhanced crystallinity, high BET surface area (1972.1 m²/g), and large pore volume (4.78 cm³/g). acs.orgfao.org

The nanoporous carbon materials derived from magnesium citrate exhibit promising electrochemical properties, particularly for energy storage applications like supercapacitors. acs.org The high surface area and large pore volume created by the template carbonization method are directly responsible for these excellent electrochemical behaviors. acs.orgfao.org

A carbon sample produced by carbonizing a mixture of magnesium citrate and magnesium powder at 900 °C demonstrated a high specific capacitance of 236.5 F g⁻¹ at a current density of 1 A g⁻¹. acs.org When assembled into a two-electrode system, this material achieved an energy density of 15 Wh kg⁻¹ at a power density of 0.5 W kg⁻¹. acs.orgfao.org The performance can be further enhanced by using catalysts during the carbonization process to improve the graphitization of the nanoporous carbon. sci-hub.se The addition of nitrogen during pyrolysis can also create nitrogen-doped carbon materials with high capacitance, reaching values of 120 F/g in H₂SO₄ electrolyte. urfu.ru

Material DesignationSynthesis ConditionsElectrolyteSpecific CapacitanceEnergy/Power DensitySource
C-4:1–900Carbonization of magnesium citrate and Mg powder (4:1 ratio) at 900 °C.6 mol L⁻¹ KOH236.5 F g⁻¹ at 1 A g⁻¹15 Wh kg⁻¹ at 0.5 W kg⁻¹ acs.orgfao.org
Nitrogen-Doped CarbonPyrolysis of melamine-formaldehyde resin with magnesium citrate as a template precursor.1 M H₂SO₄120 F/gNot specified urfu.ru

Functionalized Nanomaterials in Chemical Synthesis

Magnesium citrate dibasic hydrate is utilized in the functionalization of nanomaterials to create novel composites with specific carrier and adsorptive capabilities. Its integration can modify the surface properties of materials, enhancing their utility in targeted applications.

Starch, due to its biocompatibility and biodegradability, is a widely used material for creating nano-carriers for micronutrients and drugs. researchgate.net Magnesium citrate can be effectively grafted onto starch nanomaterials (SNMs) to create a functionalized carrier system. In one study, SNMs were first fabricated via ultrasonication of corn starch and high amylose corn starch. researchgate.net These nanomaterials were then functionalized by grafting them with magnesium in its citrate form under room temperature conditions. researchgate.net This process resulted in stable magnesium citrate-grafted SNMs with an average size of approximately 10 nm, which were then successfully used as a carrier for Vitamin D3. researchgate.net This demonstrates the role of magnesium citrate in creating advanced, functionalized biomaterials for nutritional or pharmaceutical delivery systems.

The modification of material surfaces with citrate, or the creation of porous structures using magnesium citrate as a precursor, results in materials with significant adsorptive capabilities. The functional groups and high surface area of these materials make them effective at removing various organic and inorganic pollutants from aqueous solutions. nih.govnih.gov

For instance, the magnesium citrate-grafted starch nanomaterials developed as a carrier for Vitamin D3 function by adsorbing the vitamin onto their surface. researchgate.net In a different application, nano-MgO biochar composites produced from the co-pyrolysis of magnesium citrate and lotus seedpod showed excellent performance in phosphate removal from wastewater. nih.gov The material prepared at 750 °C achieved a phosphorus adsorption amount of 452.752 mg-P/g. nih.gov This high capacity is attributed to the formation of a large amount of reactive lattice oxygen and stable C=O bonds, which act as active adsorption sites. nih.gov Similarly, graphene oxide nanosheets functionalized with tri-sodium citrate have demonstrated superior adsorption for both organic dyes and inorganic heavy metals. nih.gov

Adsorbent MaterialTarget Pollutant/SubstanceMaximum Adsorption CapacitySource
Magnesium citrate-grafted Starch Nanomaterial (MNM-Mg)Vitamin D3 (VD3)Used as an effective sorbent; specific capacity not quantified in text. researchgate.net
Nano-MgO Biochar Composite (MBC-750)Phosphate (P)452.752 mg/g nih.gov
Citrate-functionalized Graphene Oxide (GO-C)Methylene (B1212753) Blue (MB)222.22 mg/g nih.gov
Citrate-functionalized Graphene Oxide (GO-C)Crystal Violet (CV)270.27 mg/g nih.gov
Citrate-functionalized Graphene Oxide (GO-C)Copper (Cu²⁺)163.4 mg/g nih.gov
Citrate-functionalized Graphene Oxide (GO-C)Cobalt (Co²⁺)145.35 mg/g nih.gov

Role as a Buffering Agent in Biochemical and Industrial Assays

In various laboratory and industrial settings, maintaining a stable pH is critical for the accuracy and reliability of assays and chemical processes. Magnesium citrate dibasic hydrate can serve as an effective buffering agent to stabilize pH levels. bcu.ac.uknih.gov

A buffer system works by resisting changes in pH upon the addition of an acid or a base. The citrate ion, being the conjugate base of a weak acid (citric acid), can accept protons (H⁺) from the solution when an acid is introduced, preventing a drop in pH. Conversely, the parent citric acid can donate protons if a base is added. This equilibrium helps to maintain the pH of the solution within a narrow range, which is essential for many enzymatic reactions and chemical analyses where pH is a critical parameter. The use of citrate-based buffers is common in various biochemical assays to ensure that enzyme activity and protein structures remain stable throughout the experiment. bcu.ac.uk

Environmental Chemical Interactions and Degradation Pathways

Microbial Decomposition of Citrate-Metal Complexes

The biodegradation of citrate (B86180) is a key process in its environmental breakdown. Microorganisms play a central role in the metabolism of citrate and its metal complexes, with the efficiency of this degradation being influenced by several factors, including the presence of other metal ions.

The structure of the metal-citrate complex significantly dictates its susceptibility to microbial degradation. nih.gov Studies have shown that the nature of the complex formed between a metal and citric acid affects its biodegradability by microorganisms like Pseudomonas fluorescens. nih.govnih.gov For instance, bidentate complexes, where the metal ion is bound to two carboxyl groups of the citrate molecule, such as with Fe(III), Ni(II), and Zn(II), are more readily biodegraded. nih.govnih.gov In contrast, tridentate complexes, involving two carboxyl groups and the hydroxyl group of citrate, as seen with Cd(II) and Cu(II), exhibit resistance to microbial breakdown. nih.govnih.gov

The presence of certain metal ions can either inhibit or have no significant effect on the rate of citrate degradation. For example, in anaerobic microcosm experiments, low concentrations of nickel (0.01 mM) allowed for the complete biodegradation of citrate in under 15 days under both nitrate- and sulfate-reducing conditions. rsc.orgrsc.org However, higher concentrations of nickel proved to be toxic to the nitrate- and sulfate-reducing bacteria, leading to only citrate fermentation. rsc.orgresearchgate.net Similarly, the presence of uranium at varying concentrations influenced the rate of citrate degradation, with complete breakdown observed in most systems over 55 days, except at the highest uranium concentration under nitrate-reducing conditions. rsc.orgresearchgate.net

Table 1: Influence of Co-existing Metal Ions on Citrate Biodegradation

Metal Ion Complex Type Biodegradation by Pseudomonas fluorescens Reference
Fe(III) Bidentate Readily degraded nih.govnih.gov
Ni(II) Bidentate Readily degraded (partial) nih.gov
Zn(II) Bidentate Readily degraded (complete) nih.gov
Cd(II) Tridentate Not degraded nih.gov
Cu(II) Tridentate Not degraded nih.gov
U Tridentate Not degraded (limited transport) nih.gov
Fe(II) Tridentate Resistant to degradation nih.gov

Klebsiella pneumoniae, a bacterium capable of anaerobic growth using citrate as its sole carbon source, provides a well-studied model for citrate metabolism. nih.gov The process begins with the uptake of citrate into the bacterial cell, a step mediated by a sodium-dependent citrate carrier. nih.gov

Once inside the cell, the enzyme citrate lyase cleaves citrate into oxaloacetate and acetate. nih.gov Subsequently, oxaloacetate is decarboxylated by oxaloacetate decarboxylase to yield pyruvate (B1213749). nih.gov This pyruvate can then be further metabolized through anaerobic pathways to produce acetate, formate, and carbon dioxide. nih.gov

The genes responsible for this citrate fermentation pathway in K. pneumoniae are typically located in a specific gene cluster on the chromosome. nih.gov Furthermore, the citric acid cycle (or Krebs cycle) is a central metabolic pathway in many organisms, including bacteria, where citrate is a key intermediate. wikipedia.org In this cycle, citrate synthase catalyzes the formation of citrate from oxaloacetate and acetyl CoA. wikipedia.org The enzyme GltA, a citrate synthase in K. pneumoniae, has been identified as a crucial factor for the bacterium's metabolic flexibility and fitness during infection, highlighting the importance of citrate metabolism for bacterial survival and adaptation. nih.govplos.org

Abiotic Degradation Mechanisms

In addition to microbial processes, abiotic factors such as hydrolysis and temperature can also contribute to the degradation of magnesium citrate.

Magnesium citrate, specifically the dibasic form, demonstrates good solubility and stability in aqueous solutions. nih.gov Studies have shown that magnesium citrate is significantly more soluble than magnesium oxide in various acidic conditions, and it does not reprecipitate when the pH is raised to 6 or 7. nih.gov This suggests a high degree of hydrolytic stability under conditions simulating the gastrointestinal tract.

The stability of magnesium citrate solutions is a critical factor. For instance, the pentahydrate of magnesium acid citrate can be unstable and convert to an insoluble form, a process accelerated by humidity and the presence of carbonates or bicarbonates. google.com However, reducing the water content of the salt through heating can stabilize it against this conversion. google.com The pH of the solution also plays a role. Solutions of citric acid act as buffers between approximately pH 2 and pH 8. wikipedia.org In biological systems around pH 7, the predominant species are the citrate ion and the mono-hydrogen citrate ion. wikipedia.org The stability of magnesium hydroxide (B78521), a related compound, in urine is also pH-dependent, with its solubility decreasing as the pH increases. frontiersin.org

The thermal decomposition of magnesium citrate hydrate (B1144303) occurs in a stepwise manner. Research on magnesium citrate nonahydrate (MCN) has elucidated the following pyrolysis pathway:

Dehydration: At approximately 150°C, MCN loses its water of hydration to form anhydrous magnesium citrate. researchgate.net

Initial Decomposition: Around 300°C, the anhydrous magnesium citrate decomposes into itaconic acid magnesium and magnesium oxide (MgO). researchgate.net

Secondary Decomposition: At about 500°C, the itaconic acid magnesium further breaks down to produce carbon, additional MgO, and methane (B114726) (CH4). researchgate.net

Graphene Formation: The methane produced in the previous stage can then undergo pyrolysis, leading to the deposition of graphene on the surface of the MgO particles. researchgate.net

The nature of the carbon produced depends on the specific decomposition stage. The carbon formed from the breakdown of itaconic acid magnesium is turbostratic (a less ordered form of graphite), while the carbon from methane pyrolysis is few-layered graphene. researchgate.net The process also influences the microstructure of the resulting MgO, with nano-grains forming and agglomerating at different stages. researchgate.net

Table 2: Thermal Degradation Stages of Magnesium Citrate Nonahydrate

Temperature Process Products Reference
~150°C Dehydration Anhydrous magnesium citrate researchgate.net
~300°C Initial Decomposition Itaconic acid magnesium, Magnesium oxide (MgO) researchgate.net
~500°C Secondary Decomposition Carbon, Magnesium oxide (MgO), Methane (CH4) researchgate.net
>500°C Methane Pyrolysis Graphene, Hydrogen researchgate.net

Q & A

Q. What are the optimized laboratory synthesis protocols for magnesium citrate, dibasic hydrate, and how do reaction conditions influence yield and purity?

Magnesium citrate, dibasic hydrate can be synthesized by reacting magnesium carbonate with citric acid in aqueous ethanol. A method involves dissolving 6 g of citric acid in 20 mL water, adding 4.5 g of basic magnesium carbonate under stirring, and precipitating the product with 80 mL ethanol. The yield (~70%) and purity depend on pH control (slightly alkaline), ethanol volume, and drying conditions . Variations in stoichiometry, temperature, or solvent composition may alter hydration states or introduce impurities.

Q. How can researchers characterize the hydration state and crystallinity of magnesium citrate, dibasic hydrate?

Use X-ray diffraction (XRD) to confirm crystallinity and compare with known patterns (e.g., CAS 119851-23-9). Thermogravimetric analysis (TGA) quantifies water content by measuring mass loss at 100–150°C. Elemental analysis (e.g., ICP-OES for Mg²⁺) and FT-IR spectroscopy (carboxylate bands at ~1600 cm⁻¹) validate stoichiometry .

Q. What are the solubility and stability profiles of magnesium citrate, dibasic hydrate in aqueous buffers, and how do these affect experimental design?

The compound is sparingly soluble in water (~0.5 g/100 mL at 25°C) but dissolves better in acidic media (pH < 4) due to citrate protonation. Stability studies show aqueous solutions degrade within 24–48 hours; solid forms remain stable under dry, cool storage. For dissolution experiments, use citrate buffers (e.g., 83 mM sodium citrate, pH 7.5) to maintain ionic strength .

Advanced Research Questions

Q. How do bioavailability studies for magnesium citrate, dibasic hydrate compare to other magnesium salts, and what methodologies address inter-study variability?

Bioavailability studies use isotope dilution (e.g., ²⁶Mg) and urinary excretion assays. Magnesium citrate shows ~30% higher absorption than oxide or sulfate salts due to citrate-enhanced intestinal permeability. However, variability arises from subject demographics, dietary Mg intake, and analytical methods (e.g., AAS vs. ICP-MS). Standardized protocols, such as dual-phase absorption models, reduce discrepancies .

Q. What pharmacological mechanisms underlie the laxative action of magnesium citrate, dibasic hydrate, and how can in vitro models mimic these effects?

Magnesium citrate acts as an osmotic laxative by drawing water into the intestinal lumen via unabsorbed Mg²⁺ ions. In vitro models using Caco-2 cell monolayers measure transepithelial electrical resistance (TEER) to assess paracellular permeability. Ex vivo intestinal tissue assays quantify fluid secretion in response to Mg²⁺ concentrations .

Q. How can researchers resolve contradictions in reported hydration states or stoichiometry of magnesium citrate salts?

Discrepancies arise from synthesis methods (e.g., ethanol vs. acetone precipitation) and storage conditions. Use controlled crystallization (e.g., slow evaporation) and pair TGA with Karl Fischer titration to quantify water. Single-crystal XRD resolves structural ambiguities, as seen in studies differentiating mono-, di-, and trihydrates .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in magnesium citrate, dibasic hydrate, particularly in pharmaceutical-grade samples?

High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) identifies organic impurities (e.g., residual citric acid). Inductively coupled plasma mass spectrometry (ICP-MS) detects heavy metals (Pb, As) at ppb levels. NMR spectroscopy (¹H/¹³C) confirms absence of solvent residues .

Methodological Considerations

Q. How should researchers design stability studies for magnesium citrate, dibasic hydrate in formulation matrices?

Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) assesses degradation. Monitor pH, moisture content (via TGA), and Mg²⁺ release (via ion-selective electrodes). For liquid formulations, add antioxidants (e.g., ascorbate) to prevent citrate oxidation .

Q. What are best practices for ensuring reproducibility in magnesium citrate synthesis across laboratories?

Standardize reagents (e.g., USP-grade citric acid), solvent purity (≥99.5% ethanol), and reaction vessels (glass vs. PTFE). Publish detailed protocols with exact molar ratios, stirring rates, and filtration methods. Inter-lab validation via round-robin testing reduces variability .

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